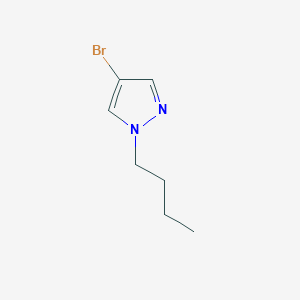
4-Bromo-1-butyl-1H-pyrazole
Übersicht
Beschreibung
4-Bromo-1-butyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Tautomerism Studies
- Structure and Tautomerism: The study of tautomerism in solid state and solution of 4-bromo-1H-pyrazoles, including 4-Bromo-1-butyl-1H-pyrazole, reveals insights into their structural properties. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used to understand the predominance of certain tautomers, which are significant in understanding the chemical properties and potential applications of these compounds (Trofimenko et al., 2007).
Synthesis and Chemical Analysis
- Novel Synthesis Techniques: Research on novel synthesis methods for derivatives of this compound, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, highlights advancements in efficient chemical synthesis. These methods offer more versatile pathways for the production of this compound derivatives (Bobko et al., 2012).
Pharmaceutical Applications
- Analgesic and Other Activities: Certain derivatives of this compound have shown remarkable analgesic activity in mice, along with moderate hypotensive, bradycardiac, anti-inflammatory activities, and other medical applications (Bondavalli et al., 1988).
Antibacterial and Antifungal Activities
- Antimicrobial Properties: Research indicates that certain derivatives of this compound exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Pundeer et al., 2013).
Nonlinear Optical Studies
- Optical Properties: A study on the nonlinear optical properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related derivative, suggests that these compounds can be important in materials science, especially in the development of materials with specific optical characteristics (Tamer et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-1-butyl-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
This compound interacts with its target, liver alcohol dehydrogenase, by inhibiting its activity . This inhibition results in a decrease in the metabolism of certain alcohols and aldehydes.
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by this compound affects the alcohol metabolism pathway. This can lead to an accumulation of alcohols and aldehydes in the body, which can have various downstream effects, including potential toxicity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of liver alcohol dehydrogenase, leading to altered alcohol and aldehyde metabolism . This can result in an accumulation of these substances in the body, potentially leading to various physiological effects.
Biochemische Analyse
Biochemical Properties
4-Bromo-1-butyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can form binary adducts with titanium tetrachloride, indicating its potential to interact with metal ions . These interactions suggest that this compound can modulate enzymatic activity and protein function, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as an inhibitor of liver alcohol dehydrogenase, affecting the metabolic pathways involving alcohols . This inhibition can lead to alterations in cellular metabolism and energy production. Furthermore, its interaction with metal ions can impact cellular signaling pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its inhibition of liver alcohol dehydrogenase is achieved through binding to the enzyme’s active site, preventing substrate access . Additionally, this compound can form complexes with metal ions, influencing their availability and reactivity in biochemical reactions . These interactions highlight the compound’s ability to modulate enzymatic activity and protein function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to this compound may lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . Higher doses can lead to toxic effects, including disruptions in cellular metabolism and organ function. Studies have reported threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage . Understanding these dosage-dependent effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of liver alcohol dehydrogenase affects the metabolism of alcohols, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound’s interaction with metal ions can influence other metabolic pathways, potentially affecting the synthesis and degradation of biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, its ability to form complexes with metal ions may affect its distribution within cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its interaction with metal ions may facilitate its localization to organelles involved in metal ion metabolism
Eigenschaften
IUPAC Name |
4-bromo-1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZNMXVEOCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650098 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-61-2 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



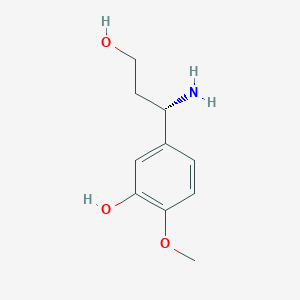
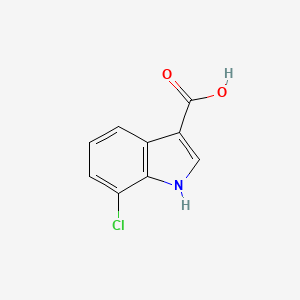
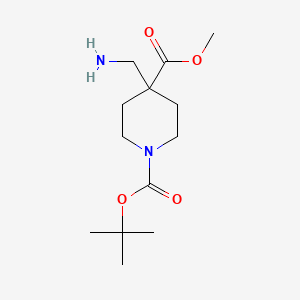

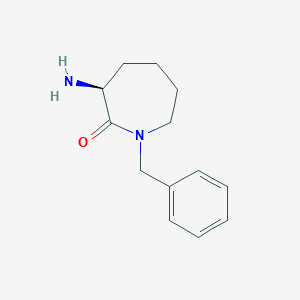
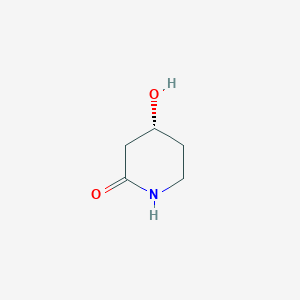

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)





